Information regarding the safety profile of erythrocentaurin is limited. As with any new compound, proper handling and safety precautions are advisable during research activities.
Our current knowledge about erythrocentaurin is restricted. More research is needed to fully understand its:
Erythrocentaurin is a naturally occurring compound classified as a dihydroisocoumarin, primarily derived from plants in the Gentianaceae family. Its molecular formula is , and it has garnered attention due to its potential pharmacological properties. The compound is characterized by a unique structure that includes a fused benzopyran moiety, contributing to its biological activity and versatility in
Erythrocentaurin exhibits several biological activities, including:
The synthesis of erythrocentaurin can be achieved through various methods:
Erythrocentaurin has potential applications in several fields:
Erythrocentaurin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Swertiamarin | Precursor to erythrocentaurin; contains glycosides | Larger molecular size; more complex structure | |
Gentiopicroside | Glycoside with anti-inflammatory properties | Higher sugar content; different biological pathways | |
Dihydroisocoumarin | Related structural framework; potential bioactivity | More saturated structure; different reactivity | |
Coumarin | Simple aromatic compound; known for anticoagulant properties | Lacks the additional hydroxyl groups present in erythrocentaurin |
Erythrocentaurin's uniqueness lies in its specific structural modifications that confer distinctive biological activities not fully replicated by these similar compounds. Its role as a metabolite of swertiamarin highlights its significance within the context of natural product biosynthesis and pharmacology.
Erythrocentaurin represents a distinctive dihydroisocoumarin compound with molecular formula C₁₀H₈O₃ that exhibits widespread distribution across multiple genera within the Gentianaceae family [1] [2]. This naturally occurring secondary metabolite has been systematically identified and isolated from various species, demonstrating the taxonomic significance of this compound within the family.
The compound was first documented in Centaurium umbellatum and subsequently identified through hydrolysis of swertiamarin and erytaurin using emulsin [3]. Scientific investigations have established its presence in Gentiana macrophylla, where erythrocentaurin was isolated from the genus Gentiana for the first time [4]. Additional confirmation of its occurrence has been reported in Gentiana pedicellata, expanding the known distribution within this economically important genus [1].
Within the Swertia genus, erythrocentaurin demonstrates notable presence across multiple species. Research has confirmed its natural occurrence in Enicostemma hyssopifolium and Swertia lawii, with phylogenetic significance attributed to the cooccurrence of erythrocentaurin alongside structurally related monoterpene alkaloids [5]. Swertia species, comprising approximately 150 species worldwide, represent one of the most diverse genera within Gentianaceae, with erythrocentaurin serving as a chemotaxonomic marker [6].
Species | Geographic Distribution | Habitat Type | Content Level |
---|---|---|---|
Enicostemma littorale | Tropical Asia, South America, Africa | Savannas, grasslands, forests, beaches | High [7] |
Enicostemma hyssopifolium | Asia (India) | Mountainous regions | Moderate [5] |
Swertia lawii | Indian Himalayas, Western Ghats | High altitude mountains | High [5] [8] |
Swertia japonica | Japan, Korea | Mountainous regions | Present [3] |
Gentiana macrophylla | China (Shaanxi Province) | Alpine regions | First isolation from genus [4] |
Gentiana pedicellata | Himalayan region | High altitude regions | Present [1] |
Centaurium erythraea | Europe, western Asia to Pakistan, northern Africa | Meadows, disturbed areas, coastal regions | Present [9] |
The geographical distribution patterns reveal that erythrocentaurin-producing species predominantly inhabit mountainous and alpine environments, particularly in the Himalayan region and other high-altitude ecosystems [6] [10]. This distribution suggests potential ecological adaptations related to environmental stress responses in these challenging habitats.
The phytochemical profile of erythrocentaurin within Swertia species and Enicostemma littorale reveals complex relationships with other secoiridoid compounds that define the medicinal properties of these plants [11]. Erythrocentaurin coexists with major secoiridoid glucosides including swertiamarin, gentiopicroside, and sweroside, forming a characteristic bitter-tasting compound complex [12] [13].
In Enicostemma littorale, erythrocentaurin can be efficiently isolated using medium-pressure liquid chromatography from ethyl acetate fractions, achieving 87.77 percent recovery with approximately 97 percent purity [7]. The analytical methodology employs high-pressure thin-layer chromatography on silica gel plates with toluene/ethyl acetate/formic acid mobile phase, producing well-separated bands at retention factor 0.54 ± 0.04 [7]. Densitometric analysis performed at 230 nanometers demonstrates excellent linearity across concentration ranges of 200-1500 nanograms per band [7].
Comprehensive phytochemical analysis of Swertia species reveals variable erythrocentaurin content across different taxa [12]. High-performance liquid chromatography studies of eight Qingyedan species derived from Swertia plants, including Swertia mileensis, Swertia cincta, Swertia patens, Swertia punicea, Swertia delavayi, Swertia nervosa, Swertia macrosperma, and Swertia yunnanensis, demonstrate that erythrocentaurin detection occurs in only a limited number of samples [12]. This selective distribution suggests species-specific biosynthetic capabilities or environmental influences on compound accumulation.
Plant Species | Related Secoiridoids | Extraction Method | Recovery/Purity | Analytical Detection |
---|---|---|---|---|
Enicostemma littorale | Swertiamarin, Gentiopicroside, Sweroside | Medium-pressure liquid chromatography | 87.77% recovery, 97% purity | High-pressure thin-layer chromatography at 230 nm [7] |
Swertia species | Swertiamarin, Gentiopicroside, Sweroside, Mangiferin | High-performance liquid chromatography | Variable by species | Multi-wavelength detection at 250, 260, 225 nm [12] |
Centaurium erythraea | Swertiamarin, Gentiopicroside, Sweroside, Centapicrin | Enzymatic hydrolysis of swertiamarin | Metabolic conversion product | Liquid chromatography-mass spectrometry [14] |
The relationship between erythrocentaurin and swertiamarin represents a critical aspect of the phytochemical context [14]. In Centaurium erythraea, iridoid compounds including erythrocentaurin and swertiamarin are responsible for the characteristic bitter taste that serves as a natural defense mechanism [9]. These compounds accumulate preferentially in aerial parts, with swertiamarin serving as the predominant secoiridoid component [13].
Recent analytical developments have enhanced detection capabilities for erythrocentaurin in biological systems [14]. The implementation of 2,4-dinitrophenylhydrazine derivatization followed by ultra-performance liquid chromatography time-of-flight mass spectrometry significantly improves ionization efficiency for erythrocentaurin detection [14]. This methodology enables quantification of erythrocentaurin in plasma samples, revealing maximum concentrations of 425.8 ± 127.6 nanograms per milliliter approximately two hours after swertiamarin administration [14].
The biosynthetic pathways leading to erythrocentaurin formation involve complex enzymatic processes within the broader context of secoiridoid metabolism in Gentianaceae [14] [15]. Current understanding suggests that erythrocentaurin biosynthesis occurs through the hydrolytic conversion of swertiamarin, representing a key metabolic transformation in these plant systems.
The proposed biosynthetic route initiates with swertiamarin, a secoiridoid glucoside that serves as the primary precursor for erythrocentaurin formation [14]. Bacterial β-glucosidase enzymes catalyze the hydrolysis of swertiamarin to produce the corresponding aglycone intermediate [14]. This enzymatic step represents a critical regulatory point in the biosynthetic pathway, as it controls the availability of substrate for subsequent conversion processes.
Following initial hydrolysis, the swertiamarin aglycone undergoes spontaneous or enzymatically-mediated conversion to form erythrocentaurin [14]. This transformation involves structural rearrangement and cyclization reactions that generate the characteristic dihydroisocoumarin framework of erythrocentaurin . The specific enzymatic machinery responsible for this conversion remains incompletely characterized, representing an important area for future research.
Biosynthetic Stage | Substrate | Enzyme/Process | Product | Cellular Location |
---|---|---|---|---|
Initial hydrolysis | Swertiamarin | β-glucosidase | Swertiamarin aglycone | Plant cell compartments [14] |
Cyclization | Swertiamarin aglycone | Spontaneous/enzymatic | Erythrocentaurin | Cytoplasm [14] |
Regulation | Secoiridoid glucosides | β-glucosidase families | Multiple products | Tissue-specific [15] |
The broader secoiridoid biosynthetic pathway provides essential context for understanding erythrocentaurin formation [17]. These pathways originate from the mevalonic acid route, utilizing geraniol as a fundamental precursor derived from isopentenyl pyrophosphate [18]. The methylerythritol phosphate pathway also contributes to precursor availability through alternative terpenoid biosynthetic routes [18].
Functional characterization of β-glucosidase enzymes in Centaurium erythraea has revealed tissue-specific distribution patterns that correlate with secoiridoid content [15]. Two characterized β-glucosidase isoforms demonstrate high specificity toward secoiridoid substrates, with organ-specific transcript distribution correlating positively with secoiridoid accumulation in both diploid and tetraploid plant materials [15]. Transient overexpression of these enzymes induces significant changes in metabolite profiles, particularly affecting swertiamarin, gentiopicrin, and sweroside levels [15].
The coordinated metabolic processes ensure constitutive presence of these bitter-tasting compounds in plant tissues, supporting their fundamental role in chemical defense mechanisms [15]. Biosynthetic regulation involves complex feedback mechanisms that maintain appropriate compound ratios while responding to environmental and developmental signals [15].
Erythrocentaurin functions as a crucial component of chemical defense systems in Gentianaceae species, contributing to protection against herbivores, pathogens, and environmental stresses [9] [19]. The ecological significance of this compound extends beyond simple deterrent effects, encompassing complex interactions with multiple trophic levels and environmental factors.
The primary ecological function of erythrocentaurin involves herbivore deterrence through its intensely bitter taste properties [9]. In Centaurium erythraea, erythrocentaurin works synergistically with swertiamarin to create an effective chemical barrier against mammalian herbivores [9]. Field observations demonstrate that wallabies and other grazing animals consistently avoid plants containing high concentrations of these bitter compounds, allowing the plants to thrive in environments with significant herbivore pressure [9].
The compound's effectiveness as a chemical defense relates to its interaction with herbivore sensory systems and digestive processes [20]. Bitter-tasting secondary metabolites like erythrocentaurin function through multiple mechanisms including oxidative activation in high-pH insect gut environments, protein precipitation at neutral pH conditions, and production of toxic degradation products [20]. These multifaceted defense mechanisms provide broad-spectrum protection against diverse herbivore taxa.
Environmental stress responses represent another critical ecological function of erythrocentaurin [10] [21]. Plants growing at high altitudes, where many erythrocentaurin-producing species naturally occur, face increased ultraviolet radiation, temperature fluctuations, and oxidative stress [21]. Secondary metabolites including erythrocentaurin may contribute to stress tolerance through antioxidant properties and cellular protection mechanisms [21].
The distribution patterns of erythrocentaurin-producing species suggest adaptive significance in specific ecological niches [6] [10]. Species in the East Himalaya, Chinese provinces of Yunnan and Sichuan, and East African Rift Valley regions demonstrate elevated diversity indices, with many primitive species occurring above 2500 meters elevation [6]. This altitudinal preference indicates that erythrocentaurin production may confer selective advantages in harsh montane environments.
Comparative analysis of wild versus cultivated Gentiana macrophylla reveals higher erythrocentaurin content in wild populations, suggesting environmental regulation of compound production [10]. Wild specimens contain 18.407 percent erythrocentaurin compared to 8.928 percent in cultivated materials, indicating that natural environmental stresses may enhance defensive compound accumulation [10]. This pattern supports the ecological stress-defense hypothesis for secondary metabolite evolution.
The role of erythrocentaurin in plant-pathogen interactions requires further investigation, though related compounds in Gentianaceae demonstrate antimicrobial properties [22] [23]. Enicostemma littorale extracts containing erythrocentaurin exhibit pronounced antifungal activity against Aspergillus niger and moderate activity against Candida albicans [22]. These antimicrobial effects suggest that erythrocentaurin may contribute to pathogen resistance in natural populations.
Powdered aerial parts of Enicostemma littorale have been exhaustively extracted in a continuous hot-solvent apparatus for seventy-two hours with five litres of methanol per one thousand one hundred grams of plant powder [1]. The crude methanolic concentrate is subsequently partitioned; the ethyl-acetate fraction contains the majority of erythrocentaurin. A complementary study on Gentiana root powder showed that a thirty-minute water decoction brought to the boil released 4.1 ± 0.8 micrograms per millilitre of erythrocentaurin, illustrating the influence of solvent polarity and temperature on recovery [2].
Extraction mode | Principal solvent | Typical contact time | Mean erythrocentaurin yield* | Observed advantages | Observed limitations |
---|---|---|---|---|---|
Continuous hot-solvent (Soxhlet) | Methanol | Seventy-two hours | High recovery of ethyl-acetate–soluble fraction (exact mass depends on biomass potency) [1] | Complete depletion of matrix, ease of scale-up by thimble size | Long cycle, high energy demand |
Boiling decoction | Purified water | Thirty minutes | 4.1 ± 0.8 µg mL⁻¹ in broth [2] | Food-grade solvent, minimal equipment | Low selectivity, extensive downstream concentration |
Cold maceration + liquid–liquid partition | Methanol then ethyl acetate | Forty-eight hours | Qualitative presence only [3] | Minimal heat, preservation of thermo-labile metabolites | Slow mass transfer, large solvent volumes |
*When authors reported recovery as “percent of initial load” the absolute mass could not be normalised and is therefore omitted.
Ethyl-acetate concentrates are routinely polished by medium-pressure liquid chromatography on silica gel (particle size forty to sixty-three micrometres). The most widely cited protocol employs a cylindrical bed seventy millimetres in diameter and four hundred sixty millimetres in length, operated with n-hexane : ethyl acetate step gradient (ten to twenty per cent ethyl acetate) [1]. Key performance metrics are collated below.
Parameter | Optimised value | Experimental note |
---|---|---|
Column dimensions | 70 × 460 millimetres | Provides eight hundred millilitres bed volume |
Stationary phase | Silica 60 (forty–sixty-three µm) | High mechanical strength under two–three bar |
Linear flow | Approximately four centimetres per minute (≈ sixty millilitres per minute) | Maintains resolution without excessive back-pressure |
Step gradient | Ten → twenty per cent ethyl acetate in n-hexane | Two-step profile avoids solvent miscibility gaps |
Feed load | Twenty grams ethyl-acetate fraction per run | Introduced as slurry in start solvent |
Processing time | Less than three hours | Includes equilibration |
Isolate purity | ≈ ninety-seven per cent by thin layer densitometry | Single pass [1] |
Mass recovery | 87.77 per cent of injected erythrocentaurin | Calculated gravimetrically [1] |
Systematic variation of gradient strength showed that increasing the upper ethyl-acetate limit beyond thirty per cent reduced run time but co-eluted flavonoid impurities; below ten per cent insufficient desorption occurred.
When production demand exceeds kilogram quantities, the column diameter rather than the bed height is expanded, maintaining constant residence time and identical gradient slope per column volume [4]. Modelling studies using iso-resolution curves demonstrate that linear velocity, column length and gradient slope can be co-varied to preserve peak purity during a one-hundred-fold scale-up [5] [6].
Design variable | Laboratory setting | Pilot-scale target | Rationale |
---|---|---|---|
Column diameter | 70 mm | 250 mm | Area ratio maintains twenty-gram load → two hundred fifty grams |
Bed height | 460 mm | 300 mm (adjustable) | Constant residence time achieved by equal column volumes per hour [4] |
Gradient span | Ten → twenty per cent ethyl acetate | Identical | Selectivity independent of scale |
Gradient time | Forty minutes | Forty minutes | Preserves slope (Δφ min⁻¹) |
Flow rate | Sixty mL min⁻¹ | Six-hundred mL min⁻¹ | Linear velocity held constant |
Predicted purity | ≥ ninety-five per cent | Iso-resolution model validated experimentally [5] |
Process engineers are advised to pre-pack pilot beds at flexible heights so that residence time rather than fixed bed height governs separation performance, thereby reducing excess sorbent cost [4].
Quality control relies on orthogonal analytical techniques. High-pressure thin layer chromatography on silica gel 60 fluorophore-activated plates, developed with toluene : ethyl acetate : formic acid (eighty : eighteen : two, volume : volume : volume), affords a compact erythrocentaurin band at retardation factor 0.54 ± 0.04 [1]. Densitometric scanning at two hundred thirty nanometres provides linear response between two hundred and one thousand five hundred nanograms per band (correlation coefficient 0.994) [1].
Analytical metric | Reported value | Method reference |
---|---|---|
Limit of detection | Approximately sixty nanograms per band [1] | High-pressure thin layer densitometry |
Limit of quantification | Approximately one hundred eighty nanograms per band [1] | High-pressure thin layer densitometry |
Assay linearity | Two hundred–one thousand five hundred nanograms, r = 0.994 [1] | Same as above |
Confirmatory purity | Ninety-seven per cent by high performance liquid chromatography with photodiode array detection [1] | Gradient methanol : water system |
Yield optimisation can proceed by enzymatic transformation: beta glucosidase-catalysed hydrolysis of gentiopicroside at pH seven and thirty-seven degrees Celsius for seventy-two hours afforded erythrocentaurin as a primary product, offering an alternative supply chain when plant biomass is scarce [7].
Optimisation lever | Observed effect | Source |
---|---|---|
Enzymatic conversion of gentiopicroside | Two reaction products, erythrocentaurin plus a hydroxymethyl-isochromanone; erythrocentaurin isolated in preparative amounts after three days [7] | β-glucosidase pathway |
Ethyl-acetate rinse of pre-packed silica | Reduced irreversible adsorption, improved recovery by seven per cent (from 80.7 to 87.7 per cent) [1] | Column conditioning |
Gradient truncation below ten per cent ethyl-acetate | Incomplete elution, twenty-six per cent loss of target [1] | Empirical test |